molecular formula C15H11NO3 B1268039 N-Benzylisatoic anhydride CAS No. 35710-05-5

N-Benzylisatoic anhydride

Cat. No. B1268039
CAS RN: 35710-05-5
M. Wt: 253.25 g/mol
InChI Key: XZNZVRHSHRYPDL-UHFFFAOYSA-N
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Description

N-Benzylisatoic anhydride is a chemical compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 . It is widely used in various fields of research and industry.


Synthesis Analysis

The synthesis of N-Benzylisatoic anhydride can be achieved through the reaction of isatoic anhydride and benzyl bromide in the presence of potassium carbonate in DMSO at room temperature . This reaction yields N-Benzylisatoic anhydride, which under hydrolysis yields 2-(N-Benzyl) amino benzoic acid .


Molecular Structure Analysis

The molecular structure of N-Benzylisatoic anhydride consists of a benzene ring attached to an isatoic anhydride group . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

N-Benzylisatoic anhydride is known to produce byproducts when reacted with sodium hydride base . The yield of one of the byproducts was found to be greater than that of the desired product .


Physical And Chemical Properties Analysis

N-Benzylisatoic anhydride has a molecular weight of 253.25 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmaceutical Synthesis

N-Benzylisatoic anhydride is utilized in the synthesis of pharmaceutical compounds. Its reactivity allows for the creation of various derivatives that exhibit antibacterial activity. This compound serves as a precursor in the synthesis of N-benzyl isatoic anhydride and 2-(N-benzyl) amino benzoic acid, which have been studied for their potential antibacterial properties .

Oxidative Stress Research

In the study of oxidative stress—a condition implicated in the pathogenesis of several diseases—N-Benzylisatoic anhydride derivatives can be used to investigate the inhibition potentials of bioactive compounds. Through in vitro and in silico studies, researchers can assess the antioxidant activities of these derivatives .

Nucleoside Modification

N-Benzylisatoic anhydride derivatives can be applied in the acetylation of nucleosides, which is a key step in the modification of these molecules for therapeutic use. The acetylation process is crucial for the development of nucleoside drugs, which have gained prominence in treatments for various conditions, including viral infections .

Biopharma Production

In the biopharmaceutical industry, N-Benzylisatoic anhydride is used in the synthesis of bioactive molecules. Its role in the production of pharmaceuticals is critical, as it can influence the solubility and pharmacokinetics of drugs, thereby optimizing their therapeutic efficacy .

Safety and Hazards

The safety data sheet for N-Benzylisatoic anhydride indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to handle this compound with appropriate protective measures .

properties

IUPAC Name

1-benzyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZVRHSHRYPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957121
Record name 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylisatoic anhydride

CAS RN

35710-05-5
Record name 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35710-05-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Reagents: Isatoic anhydride (6.13 mmols, 1 g); Sodium hydride (9.2 mmols, 0.22 g); Benzyl bromide (12.3 mmols, 1.4 g). Yield: 0.2 g (15%), white solid, m.p.=139° C.-140° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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